molecular formula C22H20BrN3O3S B3000154 4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide CAS No. 1222513-26-9

4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide

Número de catálogo B3000154
Número CAS: 1222513-26-9
Peso molecular: 486.38
Clave InChI: LPUYDLXQQMWRLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of this compound involves intricate steps. One key intermediate in its preparation is 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole . The exact synthetic route may vary, but it typically includes reactions like condensation, cyclization, and sulfonation.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. This research highlights the potential of these compounds in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

Putri et al. (2021) conducted a study on the synthesis of a pyrazoline derivative, namely 4-(3-(2-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, showing potential as an anti-breast cancer agent. The molecular docking study revealed a binding energy suggesting the potential of this compound in developing anti-breast cancer treatments (Putri et al., 2021).

Cytotoxicity and Tumor-Specificity Studies

A series of new benzenesulfonamides was synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. This research by Gul et al. (2016) indicates the potential of these compounds in anti-tumor activity studies, highlighting their role in medicinal chemistry (Gul et al., 2016).

Inhibitory Effects on Carbonic Anhydrase

Another study by Gul et al. (2016) focuses on the synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides and their inhibitory effects on carbonic anhydrase. This research is significant for the development of novel anticancer agents, highlighting the compound's potential in inhibiting human carbonic anhydrase IX and XII (Gul et al., 2016).

Propiedades

IUPAC Name

4-[3-(4-bromophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3S/c1-29-19-4-2-3-16(13-19)21-14-22(15-5-7-17(23)8-6-15)26(25-21)18-9-11-20(12-10-18)30(24,27)28/h2-13,22H,14H2,1H3,(H2,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUYDLXQQMWRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide

CAS RN

1222513-26-9
Record name 1222513-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.